5-Hydroxypyrazine-2-carboxylic acid

概要

説明

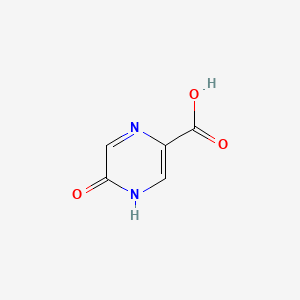

5-ヒドロキシピラジン-2-カルボン酸は、分子式C5H4N2O3の有機化合物です。ピラジンの誘導体であり、ピラジン環の5位にヒドロキシル基、2位にカルボン酸基が置換されています。 この化合物は、抗結核薬ピラジナミドの代謝産物としての役割で注目されています .

2. 製法

合成経路と反応条件: 5-ヒドロキシピラジン-2-カルボン酸は、さまざまな方法で合成することができます。 一般的な方法の1つは、デルフティア・アシドボランスなどの微生物触媒を用いてピラジン-2-カルボン酸を生物変換することです . このプロセスでは、ピラジン-2-カルボン酸が位置選択的に水酸化され、実用的な収率85-88%で5-ヒドロキシピラジン-2-カルボン酸が得られます .

工業的製造方法: 化学合成も可能ですが、反応混合物から生成物を分離する手間がかかるため、商業的には魅力的ではありません . したがって、工業的生産には生物触媒法が好まれます。

準備方法

Synthetic Routes and Reaction Conditions: 5-Hydroxypyrazine-2-carboxylic acid can be synthesized through various methods. One common approach involves the biotransformation of pyrazine-2-carboxylic acid using microbial catalysts such as Delftia acidovorans . This process involves the regiospecific hydroxylation of pyrazine-2-carboxylic acid, yielding this compound with a practical product yield of 85-88% .

Industrial Production Methods: While chemical synthesis is possible, it is commercially less attractive due to the tedious separation of the product from the reaction mixture . Therefore, biocatalytic methods are preferred for industrial production.

化学反応の分析

Biocatalytic Production

Agrobacterium sp. DSM 6336 converts 2-cyanopyrazine into 5H2P2C2 via enzymatic hydrolysis and hydroxylation :

-

Step 1 : 2-Cyanopyrazine → Pyrazine-2-carboxylic acid (via nitrilase).

-

Step 2 : Hydroxylation at C5 (monooxygenase) → 5H2P2C2 (40 g/L yield, 80% purity) .

Acid-Base Behavior

5H2P2C2 exhibits two dissociation steps with pKa values determined by potentiometric titration :

This biprotic nature enables pH-dependent solubility and reactivity, critical for purification (e.g., crystallization at pH 1.5–4.0) .

Acyl Chloride Formation

Reaction with SOCl₂ replaces the hydroxyl group with chlorine, yielding 5-chloropyrazine-2-carboxylic acid chloride :

Conditions : Thionyl chloride (excess), DMF catalyst, 80°C, 2h.

Application : Intermediate for amide synthesis (e.g., antitubercular agents) .

Amidation

5H2P2C2 reacts with benzylamines to form N-benzylpyrazine-2-carboxamides under mild conditions :

Yields : 59–91% (room temperature, inert atmosphere) .

Radical Scavenging

Neutralizes hydrogen radicals (H- ) in industrial processes, preventing oxidative degradation :

Oxidation Resistance

The hydroxyl group stabilizes the pyrazine ring against further oxidation, enabling its use in high-temperature polymerizations .

Reduction

LiAlH₄ reduces nitro intermediates during synthesis but does not affect the carboxylic acid group under controlled conditions .

Biochemical Interactions

5H2P2C2 serves as a precursor for antituberculous agents (e.g., via coupling with hydrazides) . Its hydroxyl group enhances bioavailability by improving solubility in physiological pH ranges .

科学的研究の応用

5-Hydroxypyrazine-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various pyrazine derivatives.

Biology: It is used in studies related to microbial metabolism and enzyme activity.

Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

作用機序

5-ヒドロキシピラジン-2-カルボン酸の作用機序は、ピラジナミドの代謝産物としての役割と密接に関連しています。ピラジナミドは、ピラジナミダーゼ酵素によって5-ヒドロキシピラジン-2-カルボン酸に変換されます。 この代謝産物は、ミコバクテリア細胞壁の必須成分であるミコール酸の合成を阻害することで効果を発揮します . ミコール酸合成の阻害は、細胞壁の完全性を損ない、ミコバクテリアの死につながります。

類似化合物:

ピラジン-2-カルボン酸: 5位にヒドロキシル基がありません。

3-ヒドロキシピラジン-2-カルボン酸: 5位ではなく3位にヒドロキシル基があります。

5-メチルピラジン-2-カルボン酸: ヒドロキシル基ではなく5位にメチル基があります。

独自性: 5-ヒドロキシピラジン-2-カルボン酸は、5位における特異的な水酸化によって、独自の化学的および生物学的特性を持つことが特徴です。 この特異的な置換パターンは、ピラジナミドの代謝産物としての役割とそれに続く生物活性にとって重要です .

類似化合物との比較

Pyrazine-2-carboxylic acid: Lacks the hydroxyl group at the 5-position.

3-Hydroxypyrazine-2-carboxylic acid: Has the hydroxyl group at the 3-position instead of the 5-position.

5-Methylpyrazine-2-carboxylic acid: Contains a methyl group at the 5-position instead of a hydroxyl group.

Uniqueness: 5-Hydroxypyrazine-2-carboxylic acid is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. This specific substitution pattern is crucial for its role as a metabolite of pyrazinamide and its subsequent biological activity .

生物活性

5-Hydroxypyrazine-2-carboxylic acid (5-OH-PYCA) is a metabolite of the anti-tuberculosis drug pyrazinamide (PZA) and has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, cytotoxicity, and metabolic characteristics.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 144.10 g/mol

- Dissociation Constants :

These properties indicate that 5-OH-PYCA behaves as a medium weak acid, which is relevant for its solubility and reactivity in biological systems .

Antimycobacterial Activity

5-OH-PYCA has been studied for its antimycobacterial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that derivatives of pyrazine-2-carboxamide, including those with hydroxyl substituents, exhibit significant activity against various mycobacterial strains. For instance, compounds derived from 5-OH-PYCA demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv .

Table 1: Antimycobacterial Activity of Compounds Derived from 5-OH-PYCA

| Compound Name | MIC (µg/mL) | Strain Tested |

|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 | M. tuberculosis H37Rv |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | M. tuberculosis H37Rv |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | M. tuberculosis H37Rv |

These findings suggest that modifications to the pyrazine structure can enhance antimicrobial efficacy while reducing cytotoxicity .

Other Antimicrobial Activities

In addition to its antimycobacterial properties, 5-OH-PYCA has shown antifungal and antibacterial activities. In vitro studies have demonstrated that certain derivatives possess notable antifungal activity against strains like Trichophyton mentagrophytes, with MIC values as low as 15.62 µmol/L .

Cytotoxicity Studies

Cytotoxicity assessments reveal that compounds derived from 5-OH-PYCA exhibit varying degrees of toxicity depending on their structural modifications. For example, hydroxyl substituents tend to reduce cytotoxic effects in certain in vitro models .

Table 2: Cytotoxicity Data of Selected Compounds

| Compound Name | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| 5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | >100 | Chinese hamster ovary |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | <10 | Renal cell adenocarcinoma |

The data indicate that while some derivatives maintain high antimicrobial activity, they also present low cytotoxicity, making them promising candidates for further development .

Metabolic Pathways

Research has shown that 5-OH-PYCA is a significant metabolite in the metabolism of PZA in humans and dogs, formed through the conversion of pyrazinamide . This metabolic pathway is crucial for understanding the pharmacokinetics and potential therapeutic applications of PZA and its metabolites.

Case Studies and Clinical Relevance

Several studies have highlighted the clinical relevance of monitoring levels of 5-OH-PYCA in patients undergoing treatment with PZA. For instance, a study indicated that caffeine administration could enhance the excretion of this metabolite, suggesting interactions that could influence therapeutic outcomes .

特性

IUPAC Name |

6-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQFCIHUUCMACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188179 | |

| Record name | 5-Hydroxypyrazinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34604-60-9 | |

| Record name | 5-Hydroxypyrazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxypyrazinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxypyrazinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYPYRAZINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2V0DP3ENP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-hydroxypyrazine-2-carboxylic acid formed in the human body?

A: this compound is a metabolite of 2-methylpyrazine (2-MeP), a compound found in coffee. Research indicates that after coffee consumption, approximately 26% of ingested 2-MeP is metabolized into this compound and excreted in urine. []

Q2: What is the metabolic fate of other alkylpyrazines found in coffee?

A: Similar to 2-MeP, other alkylpyrazines like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are also extensively metabolized into their corresponding pyrazine carboxylic acids. These metabolites are then excreted in urine. [] For instance, 2,5-dimethylpyrazine is primarily metabolized into 5-methylpyrazine-2-carboxylic acid, with a 91% recovery rate in urine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。